2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-
Overview
Description
“2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is a chemical compound with the molecular formula C10H15N3Si . It is also known as "3-Trimethylsilanylethynylpyridine-2,6-diamine" . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridine-fused siloles has been achieved under the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a PdCl2(PPh3)2-CuI catalyst led to the formation of the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .Molecular Structure Analysis
The molecular structure of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” can be represented by the SMILES stringCSi(C)C#Cc1ncccc1N
. The InChI key for this compound is OUVCGGQBMJGLDX-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The molecular weight of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is 205.33 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
- 2-[2-(Trimethylsilyl)ethynyl] pyridine has been used in the synthesis of complex organic compounds. For instance, it was used in the preparation of 2,5-bis(2-pyridyl) thiophene through a series of reactions involving bromopyridine, trimethylsilylacetylene, and sodium sulfide (Al-taweel, 2002).
Antifungal Activity
- Activation of 3-((trimethylsilyl)ethynyl)pyridine, followed by a series of chemical reactions, has led to the development of new series of 3-acetylated dihydropyridine acids with significant antifungal activity. These compounds showed promising interactions with key amino acids of CYP51 enzymes and displayed potent in vitro antifungal properties (Ballinas-Indilí et al., 2021).
Fluorescence and Absorption Spectra
- The ultraviolet absorption and fluorescence spectra of 2,6-pyridinediamine and its derivatives have been studied in various solvents. These studies provide insights into the electronic properties and potential applications in fluorescence-based technologies (Inuzuka & Fujimoto, 1986).
Functionalization and Chemical Properties
- 2,6-Pyridinediamine derivatives have been utilized in various chemical syntheses, demonstrating the versatility of this compound in forming complex and functionalized molecules. These studies contribute to the understanding of its reactivity and potential applications in synthetic chemistry (Arcadi et al., 2002).
Pharmaceutical Applications
- Certain derivatives of 2,6-pyridinediamine have shown potential as pharmaceutical agents. For example, compounds derived from its activation have exhibited anxiolytic activity by acting as metabotropic glutamate receptor antagonists (Cosford et al., 2003).
Molecular Docking Studies
- Docking studies have been conducted using derivatives of 2,6-pyridinediamine, helping in the design and development of new pharmaceutical compounds by understanding their interaction with biological molecules and enzymes (Takayama et al., 2004).
Safety and Hazards
According to the safety data sheet for a similar compound, “3-[(Trimethylsilyl)ethynyl]pyridine”, it is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)pyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCGVNMSDQYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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